molecular formula C16H12N2O2 B12658622 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate CAS No. 78062-19-8

5-(o-Isocyanatobenzyl)-o-tolyl isocyanate

Cat. No.: B12658622
CAS No.: 78062-19-8
M. Wt: 264.28 g/mol
InChI Key: YZAANVHLGKJXSM-UHFFFAOYSA-N
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Description

5-(o-Isocyanatobenzyl)-o-tolyl isocyanate is a chemical compound with the molecular formula C15H10N2O2. It is a member of the isocyanate family, which are compounds containing the isocyanate group (-N=C=O). This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate typically involves the reaction of an amine with phosgene. The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NCO} + 2 \text{HCl} ] In this case, the amine precursor is 5-(o-aminobenzyl)-o-toluidine, which reacts with phosgene under controlled conditions to produce the desired isocyanate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the isocyanate product.

Chemical Reactions Analysis

Types of Reactions

5-(o-Isocyanatobenzyl)-o-tolyl isocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Substitution Reactions: Reacts with amines to form ureas.

    Polymerization: Can polymerize to form polyurethanes.

Common Reagents and Conditions

    Alcohols: Reacts under mild conditions to form urethanes.

    Amines: Reacts under ambient conditions to form ureas.

    Catalysts: Often used to control the rate of polymerization reactions.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

5-(o-Isocyanatobenzyl)-o-tolyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Utilized in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used in the production of polyurethanes, which are essential in the manufacture of foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 5-(o-Isocyanatobenzyl)-o-tolyl isocyanate involves the reactivity of the isocyanate group. This group can react with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas, respectively. The molecular targets are typically hydroxyl and amine groups in other molecules, and the pathways involve nucleophilic addition to the carbon of the isocyanate group.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenediphenyl diisocyanate (MDI)
  • Toluene diisocyanate (TDI)
  • Hexamethylene diisocyanate (HDI)

Uniqueness

5-(o-Isocyanatobenzyl)-o-tolyl isocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable urethanes and ureas makes it valuable in specialized applications where these properties are desired.

Properties

CAS No.

78062-19-8

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-isocyanato-4-[(2-isocyanatophenyl)methyl]-1-methylbenzene

InChI

InChI=1S/C16H12N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h2-7,9H,8H2,1H3

InChI Key

YZAANVHLGKJXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2N=C=O)N=C=O

Origin of Product

United States

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